5-Methoxy-1H-benzo[g]indole
Description
Historical Context and Evolution of Benzo[g]indole Chemistry
The story of benzo[g]indoles is intrinsically linked to the broader history of indole (B1671886) chemistry, which traces its origins to the 19th-century investigations into the natural dye indigo. rjptonline.org In 1866, Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole (B195798) with zinc dust. rjptonline.org A pivotal moment in indole synthesis arrived in 1883 with Emil Fischer's development of the Fischer indole synthesis, a reliable method for constructing the indole ring from phenylhydrazines and carbonyl compounds. This method was later adapted for the preparation of more complex fused systems, including benzoindoles.
The synthesis and properties of benzo[g]indoles, specifically, have been a subject of concerted research over the past two decades. researchgate.net While they share expected similarities with the basic indole structure, notable differences exist, particularly concerning the synthetic routes to create the benzo[g]indole system. researchgate.net Modern synthetic strategies have evolved significantly, with researchers developing novel methods for constructing the pyrrole (B145914) ring and closing the naphthalene (B1677914) nucleus. researchgate.net These include indium(III)-catalyzed intramolecular cyclizations of homopropargyl azides and cascade reactions of azido-diynes, which represent more atom-economical and environmentally friendly alternatives to classical methods. acs.org Other innovative approaches involve the base-promoted transformation of 2-acyl-1,8-bis(dimethylamino)naphthalenes to form the benzo[g]indole core. researchgate.net
Overview of Fused Indole Systems in Academic Research
Fused indole systems, including benzo[g]indoles, are prevalent in a wide array of natural products, drug molecules, and materials science applications. mdpi.com Their rigid, planar, and electron-rich nature makes them ideal scaffolds for a variety of functions. The strategic fusion of additional rings alters the electronic properties and allows for fine-tuning of the molecule's function.
In the field of materials science , fused indole heterocycles are extensively studied as building blocks for organic dyes used in dye-sensitized solar cells (DSSCs). rsc.orgbohrium.com The planarity of these systems facilitates a more prominent intramolecular charge transfer (ICT) transition, which is crucial for light absorption and electron injection. rsc.org Furthermore, the nitrogen atom provides a site for selective functionalization with alkyl chains to prevent dye aggregation and improve solubility, thereby enhancing device efficiency and stability. rsc.org Researchers have explored various fused indole systems, such as indolocarbazole, triazatruxene, and indeno[1,2-b]indole, as components in sensitizers for DSSCs. bohrium.com A series of deep blue fluorescent materials based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core has been developed for use in organic light-emitting diodes (OLEDs). rsc.org
In medicinal chemistry , fused indoles are considered "privileged scaffolds" due to their ability to bind to multiple receptors with high affinity. rjptonline.orgmdpi.com This has led to their incorporation into a vast range of therapeutic agents. rsc.org Research has demonstrated that benzo[g]indole derivatives possess a broad spectrum of biological activities. mdpi.com The development of efficient synthetic methods, such as palladium-catalyzed domino reactions, has been crucial in assembling diverse libraries of 3,n-fused tricyclic indoles for biological screening. mdpi.com The synthesis of these complex skeletons remains a significant challenge and an active area of research for synthetic chemists. mdpi.com
| Fused Indole System | Area of Academic Research | Key Findings / Applications |
| Indoloquinoxaline | Dye-Sensitized Solar Cells (DSSCs) | Used as donor and acceptor groups in sensitizers; performance is tuned by varying π-spacers. bohrium.com |
| Indolocarbazole | Dye-Sensitized Solar Cells (DSSCs) | Explored as a donor unit in dye sensitizers to improve power conversion efficiency. bohrium.com |
| Thieno[3,2-b]indole | Dye-Sensitized Solar Cells (DSSCs) | Investigated for its potential as a component in sensitizers for solar cells. bohrium.com |
| Benzo[g]indole | Materials Science (OLEDs) | A 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core is used to create deep blue fluorescent materials. rsc.org |
| 3,n-Fused Tricyclic Indoles | Medicinal Chemistry | Widespread in natural products and drug molecules; assembled via methods like palladium-catalyzed domino reactions. mdpi.com |
Rationale for Focused Research on 5-Methoxy-1H-benzo[g]indole Derivatives
The specific focus on the 5-methoxy substitution on the benzo[g]indole core is driven by strong indications from medicinal chemistry research that this feature significantly influences biological activity. The presence of a methoxy (B1213986) group can alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced therapeutic potential.
A key piece of evidence highlighting the importance of this scaffold is the discovery that 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid exhibits remarkable anti-inflammatory activity. rjptonline.org This finding has spurred further investigation into derivatives of this core structure. The methoxy group at the 5-position is a common feature in many biologically active indoles, including the naturally occurring hormone melatonin, and is known to enhance the reactivity of the indole ring system. mdpi.com
Furthermore, studies on related structures underscore the significance of substitution at this position. For instance, research on 5-hydroxyindole (B134679) derivatives, which are structurally similar to their 5-methoxy counterparts, has demonstrated significant cytotoxic effects against breast cancer cells. nih.gov Specifically, a study on 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylic acid highlighted the cytotoxic potential of this class of compounds. nih.gov In a different study on 5-amino-seco-CBI (cyclopropa[c]benz[e]indole) analogues, the 5'-methoxy derivative was found to be the most cytotoxic among a series of compounds, indicating the crucial role of the methoxy group in conferring potent cellular activity. acs.org The collective evidence suggests that the this compound core is a highly promising scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and cytotoxic compounds.
| Derivative of Interest | Research Finding |
| 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid | Showed remarkable anti-inflammatory activity. rjptonline.org |
| 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylic acid | Investigated for cytotoxic effects against breast cancer cells. nih.gov |
| 5'-Methoxy-seco-CBI-indolecarbonyl analogue | Found to be the most cytotoxic derivative in its series against tumor cell lines. acs.org |
| 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives | Showed interesting cytotoxicity against several cancer cell lines, including leukemia and melanoma. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-benzo[g]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-12-8-9-6-7-14-13(9)11-5-3-2-4-10(11)12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGPMXAQMFWTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C31)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553634 | |
| Record name | 5-Methoxy-1H-benzo[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117461-83-3 | |
| Record name | 5-Methoxy-1H-benzo[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117461-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methoxy 1h Benzo G Indole and Its Structural Analogs
Strategies for Pyrrole (B145914) Ring and Naphthalene (B1677914) Nucleus Closure in Benzo[g]indole Synthesis
The formation of the benzo[g]indole skeleton can be achieved through various approaches that focus on constructing either the pyrrole ring or the naphthalene nucleus. researchgate.net Key strategies involve creating specific bonds under controlled conditions to facilitate the desired cyclization.
Transition-metal-free synthesis represents a significant advancement in green chemistry, offering pathways to complex molecules while avoiding the cost and toxicity associated with metal catalysts. rsc.org Several metal-free condensation strategies have been developed for the synthesis of benzo[g]indoles and their analogs.
One prominent method involves the thermal cyclization of highly substituted 2-pyrrolyl-2-cyanoacetamides. These intermediates are prepared via a four-component domino condensation of 1,3-dicarbonyl compounds, amines, arylglyoxals, and malononitrile. The subsequent thermal treatment under metal-free conditions leads to the formation of 5-hydroxy-benzo[g]indoles. researchgate.netrsc.org Another approach is the base-mediated intramolecular arylogous nitroaldol (Henry) condensation. This reaction between ortho-heteroatom-substituted aryl aldehydes and 2-nitrobenzyl halides proceeds through O-/N-benzylation followed by condensation to yield various indole (B1671886) derivatives. rsc.org
A one-pot, metal-free strategy for synthesizing 1H-benzo[g]indoles involves the reaction of 2-alkynyl benzaldehydes with cyclic amino acids. This method is notable for forming three new bonds (one C-N and two C-C) through a sequence of decarboxylation, cyclization, and one-carbon ring expansion. researchgate.net Furthermore, potassium tert-butoxide-mediated condensation cascade reactions have been used to synthesize multisubstituted aryl indoles, demonstrating the utility of base-mediated, metal-free environments. researchgate.net
Table 1: Examples of Metal-Free Condensation Reactions for Benzo[g]indole Analogs
| Starting Materials | Reaction Type | Key Features | Product Type | Reference |
| 1,3-Dicarbonyls, amines, arylglyoxals, malononitrile | Four-component domino condensation followed by thermal cyclization | Metal-free; domino reaction | 5-Hydroxy-benzo[g]indoles | researchgate.netrsc.org |
| 2-Alkynyl benzaldehydes, cyclic amino acids | Decarboxylation/cyclization/ring expansion | One-pot; formation of three new bonds | 1H-Benzo[g]indoles | researchgate.net |
| ortho-Heteroatom-substituted aryl aldehydes, 2-nitrobenzyl halides | Intramolecular arylogous nitroaldol condensation | Base-mediated; transition-metal-free | 2-(2-Nitroaryl)indole derivatives | rsc.org |
Base-promoted reactions are fundamental in the synthesis of benzo[g]indoles, often facilitating cyclization through deprotonation and subsequent intramolecular reactions. The Trofimov reaction, for instance, utilizes a superbasic system like KOH-DMSO or LiOH-DMSO for the synthesis of 4,5-dihydrobenzo[g]indoles from 1-tetralone (B52770) oxime and acetylene (B1199291). researchgate.net
A notable transformation involves 1,8-bis(dimethylamino)naphthalenes ("proton sponges") bearing an acyl group at the 2-position. When treated with organolithium reagents, such as 2-lithium-N,N-dimethylanilines, these compounds undergo a previously unknown mode of pyrrole ring closure. researchgate.netresearchgate.net The reaction proceeds via deprotonation of an N-methyl group, which is facilitated by the specific structure of the transition state, leading to the formation of benzo[g]indole derivatives in moderate yields. researchgate.netresearchgate.net The repulsion between the two dimethylamino groups creates a "clothespin effect," which brings the reactive centers at positions 1 and 8 closer together, thereby facilitating the cyclization. uni-regensburg.de
Microwave-assisted, metal-free intramolecular cyclization of 2-(gem-dihalovinyl)anilines promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) provides an efficient route to 2-haloindoles. researchgate.net While not a direct synthesis of benzo[g]indoles, this highlights the utility of base-promoted cyclizations in forming the indole core.
Table 2: Base-Promoted Synthesis of Benzo[g]indole Derivatives
| Substrate | Base/Reagent | Reaction Conditions | Key Transformation | Product | Reference |
| 1-Tetralone oxime, Acetylene | KOH-DMSO or LiOH-DMSO | Not specified | Trofimov Reaction | 4,5-Dihydrobenzo[g]indoles | researchgate.net |
| 2-Acyl-1,8-bis(dimethylamino)naphthalenes | Aryllithium reagents (e.g., 2-lithium-N,N-dimethylanilines) | Not specified | Deprotonation of N-Me group and pyrrole ring closure | Benzo[g]indole derivatives | researchgate.netresearchgate.net |
| 2-Alkynyl benzaldehydes, Cyclic amino acids | Not specified (in DMF) | One-pot | Decarboxylation/cyclization/ring expansion | 1H-benzo[g]indoles | researchgate.net |
Photochemical methods offer unique pathways for bond formation by accessing electronically excited states of molecules. acs.org The photolysis of organic azides is a common method for generating highly reactive nitrenes, which can then undergo various reactions, including C-H insertion to form heterocyclic rings. researchgate.netrsc.org
In the context of indole synthesis, a strategy involves the Stille coupling of stannylated alkenes and o-iodoanilines, followed by azidation. The subsequent photochemical activation of the resulting azide (B81097) generates a nitrene intermediate. researchgate.net This nitrene can then undergo intramolecular C-H insertion to construct the fused indole ring system. researchgate.net While direct photolysis of azides can sometimes lead to a mixture of products, the use of triplet sensitizers under visible light irradiation can selectively generate triplet nitrenes. wisc.edu This spin-selective approach allows for more controlled reactions, such as the chemoselective aziridination of alkenes, which is a related application of photogenerated nitrenes. wisc.edu
The generation of nitrogen-centered radicals for C-H amidation can also be achieved photochemically. For instance, an iridium-based photocatalyst can activate a hydroxylamine (B1172632) derivative, promoting the reductive cleavage of the N-O bond and leading to the formation of an amidyl radical capable of reacting with heteroarenes like indoles and pyrroles. acs.org
Nucleophilic attack is a key step in many synthetic routes to benzo[g]indoles. One reported pathway involves the nucleophilic attack on the bridgehead carbon atoms of oxa-aza[3.3.3]propellanes. This reaction provides access to functionalized 5-hydroxybenzo[g]indoles in good yields under green conditions and with a straightforward purification process. researchgate.net
Another strategy utilizes organolithium reagents. The reaction of 1-halo-8-lithionaphthalenes with various nitriles is a transition-metal-free method for synthesizing 2-substituted benzo[cd]indoles, an isomeric form of benzo[g]indoles. uni-regensburg.de The mechanism involves the formation of an imine intermediate, followed by an intramolecular aromatic nucleophilic substitution that is facilitated by the "clothespin effect" of proximate substituents. uni-regensburg.deresearchgate.net This principle of utilizing peri-substituted naphthalenes and intramolecular nucleophilic attack is a powerful tool for constructing fused heterocyclic systems. uni-regensburg.de
The biosynthesis of certain indole alkaloids also relies on nucleophilic attack. The indole ring can undergo modifications at the N1, C2, and C3 positions. nih.gov Epoxidation at the C2-C3 bond can invert the polarity at the C2 position, making it susceptible to nucleophilic addition and leading to fused indoline (B122111) structures. nih.gov
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. nih.govrsc.org
A notable MCR for the synthesis of benzo[g]indole precursors is the four-component domino condensation of 1,3-dicarbonyl compounds, amines, arylglyoxals, and malononitrile. rsc.org This reaction assembles a highly substituted pyrrole which can then be cyclized to a 5-hydroxy-benzo[g]indole. researchgate.netrsc.org Another powerful one-pot MCR for synthesizing 1H-benzo[g]indoles involves reacting 2-alkynyl benzaldehydes with cyclic amino acids in a metal-free process that forms three new bonds. researchgate.net
The Fischer indolisation has also been adapted into a one-pot, three-component protocol. This rapid sequence combines an aryl hydrazine (B178648), a ketone, and an alkyl halide to first form the indole via Fischer cyclization, followed by an in-situ N-alkylation to produce 1,2,3-trisubstituted indoles, including benzoindole derivatives. rsc.org MCRs have also been developed for synthesizing various indole-containing scaffolds, such as the reaction of indole, aldehydes, and an active methylene (B1212753) compound in water, catalyzed by a copper complex, to yield 3-substituted indoles. openmedicinalchemistryjournal.com A similar three-component reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid can produce furan-2(5H)-one derivatives bearing an indole fragment. mdpi.com
Table 3: Overview of One-Pot Multicomponent Reactions in Indole Synthesis
| Reaction Type | Components | Key Features | Product Type | Reference |
| Domino Condensation | 1,3-Dicarbonyls, amines, arylglyoxals, malononitrile | Four-component; leads to precursor for thermal cyclization | Precursors for 5-Hydroxy-benzo[g]indoles | rsc.org |
| Fischer Indolisation–N-Alkylation | Aryl hydrazines, ketones, alkyl halides | Three-component; rapid synthesis (<30 min) | 1,2,3-Trisubstituted indoles and benzoindoles | rsc.org |
| Decarboxylative Cyclization | 2-Alkynyl benzaldehydes, cyclic amino acids | Metal-free; forms one C-N and two C-C bonds | 1H-Benzo[g]indoles | researchgate.net |
| Furanone Synthesis | Indole, 4-methoxyphenylglyoxal, Meldrum's acid | Telescoped MCR; atom economy | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |
Nucleophilic Attack Pathways
Indium(III)-Catalyzed Intramolecular Cyclization of Homopropargyl Azides to Benzo[g]indoles
A notable atom-economical method for synthesizing benzo[g]indoles involves an indium(III)-catalyzed cascade reaction of azido-diynes. nih.govacs.org This process utilizes InCl₃ as a catalyst to initiate two successive intramolecular reactions: a 5-endo-dig alkyne hydroamination followed by a 6-endo-dig hydroarylation. nih.govacs.org The reaction of 1-(2-azidoethyl)-2-(phenylethynyl)benzene derivatives in the presence of an indium catalyst leads to the formation of the corresponding 1H-benzo[g]indole. This methodology has been shown to be effective for a range of substituted pyrroles and benzo[g]indoles. nih.govacs.orgsyncatmeth.es The reaction generally proceeds in good yields and offers a more environmentally friendly alternative to methods using precious metals like gold or platinum. nih.govacs.org
| Starting Material (Azido-diyne) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-(2-Azidoethyl)-2-(phenylethynyl)benzene | InCl₃ (5 mol%) | Toluene | 110 | 48 | 4-Phenyl-1H-benzo[g]indole | 90 |
| 1-(2-Azidoethyl)-2-((4-methoxyphenyl)ethynyl)benzene | InCl₃ (5 mol%) | Toluene | 110 | 48 | 4-(4-Methoxyphenyl)-1H-benzo[g]indole | 85 |
| 1-(2-Azidoethyl)-2-((thiophen-3-yl)ethynyl)benzene | InCl₃ (15 mol%) | Toluene | 110 | 48 | 4-(Thiophen-3-yl)-1H-benzo[g]indole | 51 nih.govacs.org |
Modified Nenitzescu Reaction for 5-Hydroxy Benzo[g]indoles
The Nenitzescu indole synthesis, a classic method for preparing 5-hydroxyindole (B134679) derivatives, has been modified to produce 5-hydroxy-benzo[g]indole scaffolds. openmedicinalchemistryjournal.comwikipedia.orggrafiati.comcsircentral.net This modified approach often employs a Lewis acid catalyst to facilitate the condensation reaction between a suitable quinone and an enamine. openmedicinalchemistryjournal.comcsircentral.netscite.ai The reaction provides a rapid and efficient route to these valuable scaffolds, which can serve as precursors to 5-methoxy-benzo[g]indoles through subsequent etherification. grafiati.com The use of a Lewis acid can enhance the reaction rate and yield under mild conditions. csircentral.net
Intramolecular Arylogous Nitroaldol Condensation for Indole Derivatives
A transition-metal-free approach for accessing indole derivatives has been developed through an intramolecular arylogous nitroaldol (Henry) condensation. rsc.orgresearchgate.net This base-mediated reaction involves the cyclization of ortho-heteroatom-substituted aryl aldehydes or ketones with 2-nitrobenzyl halides. rsc.org While not directly forming the benzo[g]indole system, this method is significant for constructing complex indole derivatives that can be precursors or analogs. rsc.org The strategy has been applied to the efficient synthesis of advanced intermediates for pharmaceutically relevant molecules. rsc.org
Synthesis of Dihydrobenzo[g]indole Derivatives
The synthesis of 4,5-dihydro-1H-benzo[g]indole derivatives has been a focus of research due to their potential as therapeutic agents. nih.govacs.org One approach involves the reaction of 2-propargyl-α-tetralone with various amines in the presence of a BF₃·OEt₂ catalyst. cyberleninka.ru Another method is the Trofimov reaction, which utilizes 1-tetralone oxime and acetylene in a superbasic system like KOH-DMSO to yield N-vinyl-4,5-dihydrobenzo[g]indole. researchgate.net These dihydro derivatives are valuable because the pyrrole ring in these structures exhibits high and selective sensitivity to electrophilic attack at the 2-position, opening pathways to 2-functionalized benzo[g]indoles. researchgate.net Recently, conformationally constrained dihydrobenzo[g]indole derivatives have been developed as potent metallo-β-lactamase inhibitors. acs.org
Advanced Synthetic Procedures for 5-Methoxy-1H-indole Derivatives (as Precursors or Analogs)
The development of scalable and efficient syntheses for functionalized indoles is crucial for their application in medicinal chemistry and materials science.
Process Development for 5-Methoxy-1H-indole-2-carboxylic Acid Esters
A robust process has been developed for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters, which are key intermediates for various pharmaceutical compounds. researchgate.netacs.orgresearchgate.net This process starts from readily available malonate derivatives, such as ethyl 2-methylmalonate. researchgate.net The key steps in this synthesis include:
Azo coupling: A diazonium salt is coupled with a malonate derivative.
Japp–Klingemann rearrangement: The resulting azo compound undergoes rearrangement to form a hydrazone.
Fischer indole synthesis: The hydrazone is cyclized to form the indole ring.
This process is noted for its high yields, low waste production, and scalability, making it suitable for industrial applications. researchgate.netacs.org
| Starting Material | Key Reactions | Product | Scale | Overall Yield |
| Ethyl 2-methylmalonate & p-Anisidine | Azo coupling, Japp-Klingemann, Fischer indole synthesis | Ethyl 5-methoxy-1H-indole-2-carboxylate | >1 molar | High |
General and Scalable Syntheses of Polysubstituted Indoles Relevant to 5-Methoxy-1H-benzo[g]indole Scaffolds
General and scalable methods for producing polysubstituted indoles are of significant interest. One such protocol involves a consecutive two-step synthesis of N-unprotected polysubstituted indoles from nitroarenes. mdpi.comresearchgate.netcsic.esmdpi.com This method is based on the nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines, which are generated by the DABCO-catalyzed reaction of N-arylhydroxylamines with conjugated terminal alkynes. mdpi.comresearchgate.net This approach allows for the synthesis of a wide array of indoles with diverse substitution patterns. mdpi.comresearchgate.net While many methods exist for indole synthesis, this particular strategy provides a valuable route to 3-EWG-indoles (indoles with an electron-withdrawing group at the C-3 position), which were previously less explored. mdpi.com
Preparation of Specific 5-Methoxy-1H-indole-2-Carbohydrazide Derivatives
The synthesis of 5-methoxy-1H-indole-2-carbohydrazide and its subsequent derivatives is a well-established area of organic chemistry, primarily utilizing 5-methoxy-1H-indole-2-carboxylic acid as the starting material. The common strategy involves the formation of a carbohydrazide (B1668358) intermediate, which is then elaborated into a variety of derivatives. An alternative approach involves the direct coupling of the carboxylic acid with hydrazine derivatives.
A prevalent and foundational method for synthesizing 5-methoxy-1H-indole-2-carbohydrazide begins with the esterification of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield methyl 5-methoxy-1H-indole-2-carboxylate. mdpi.com Following the successful esterification, the resulting methyl ester undergoes hydrazinolysis. This is achieved by refluxing the ester with hydrazine hydrate (B1144303) in a solvent such as methanol. mdpi.com This two-step process affords 5-methoxy-1H-indole-2-carbohydrazide, a key intermediate for further derivatization. mdpi.com
One of the most common applications of this carbohydrazide intermediate is its reaction with various isatin (B1672199) derivatives to produce a range of N'-[(indol-3-ylidene)]-5-methoxy-1H-indole-2-carbohydrazides. In a typical procedure, the 5-methoxy-1H-indole-2-carbohydrazide is reacted with a selected isatin in a suitable solvent, often with a catalytic amount of glacial acetic acid, to facilitate the condensation reaction. mdpi.com This approach has been successfully employed to synthesize a library of compounds with varying substituents on the isatin moiety. mdpi.com For instance, the reaction with 5-chloro-isatin yields N'-[(3Z)-5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide. mdpi.com
An alternative synthetic strategy bypasses the isolation of the carbohydrazide intermediate by employing a direct coupling reaction. This method involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid directly with a substituted benzyl (B1604629) hydrazine. nih.govsemanticscholar.org The coupling is typically mediated by a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), in a solvent like dichloromethane. nih.govsemanticscholar.org This method provides a more direct route to N-substituted-5-methoxy-1H-indole-2-carbohydrazides.
The following tables summarize the synthesis of the key intermediate, 5-methoxy-1H-indole-2-carbohydrazide, and some of its derivatives.
Table 1: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide
| Starting Material | Reagents | Product | Yield | Melting Point (°C) | Reference |
| Methyl 5-methoxy-1H-indole-2-carboxylate | Hydrazine hydrate, Methanol | 5-Methoxy-1H-indole-2-carbohydrazide | 90% | 266-268 | mdpi.com |
Table 2: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide Derivatives
| Carbohydrazide Intermediate | Reactant | Product | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 5-Methoxy-1H-indole-2-carbohydrazide | 5-Chloro-isatin | N'-[(3Z)-5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide | 65% | >300 | mdpi.com |
Biological Activity Research of 5 Methoxy 1h Benzo G Indole Derivatives: in Vitro and Mechanistic Investigations
Antimicrobial Activity Studies
The antimicrobial properties of 5-Methoxy-1H-benzo[g]indole derivatives have been explored against various pathogens, including bacteria, fungi, and viruses.
Antibacterial Efficacy and Mechanistic Insights
Several studies have highlighted the antibacterial potential of 5-methoxyindole (B15748) derivatives. For instance, 5-methoxy-2-phenylindole has shown significant activity against the Gram-positive bacterium Bacillus cereus with a minimum inhibitory concentration (MIC) of 3.9 µg/ml. japsonline.com Another study synthesized a series of 2-arylindoles and found that 2-(4-Aminophenyl)-1H-indole exhibited potent inhibitory activity against Bacillus subtilis and Salmonella typhi at a concentration of 15.6 μg/ml. japsonline.com
Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have also been investigated for their antibacterial action. Molecular docking studies suggest that these compounds may exert their effects by interacting with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases, which are crucial for bacterial survival. nih.gov Specifically, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole showed notable antistaphylococcal activity, with an MIC of 7.8 μg/mL against S. aureus and 3.9 μg/mL against methicillin-resistant S. aureus (MRSA). nih.gov
Furthermore, certain indole-glyoxylamide conjugates have demonstrated activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. ijper.org The mechanism of action for some indole (B1671886) derivatives is believed to involve the inhibition of bacterial efflux pumps, which are responsible for pumping antibiotics out of bacterial cells, thereby increasing the susceptibility of bacteria to drugs. japsonline.com
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterium | Activity | Reference |
|---|---|---|---|
| 5-methoxy-2-phenylindole | Bacillus cereus | MIC = 3.9 µg/ml | japsonline.com |
| 2-(4-Aminophenyl)-1H-indole | Bacillus subtilis, Salmonella typhi | Potent inhibition at 15.6 μg/ml | japsonline.com |
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus, MRSA | MIC = 7.8 μg/mL, MIC = 3.9 μg/mL | nih.gov |
| Indole-glyoxylamide conjugates | Bacillus subtilis, Escherichia coli | Active at 100µg/ml | ijper.org |
Antifungal Efficacy and Mechanistic Insights
The antifungal properties of 5-methoxyindole derivatives have also been a subject of significant research. A series of isatin-indole molecular hybrids were synthesized and evaluated for their antifungal potential. mdpi.comnih.gov Among them, N'-[(3Z)-1-Benzyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide was identified as the most active compound against Candida albicans, with a MIC value of 3.9 µg/mL, making it approximately four times more potent than the standard antifungal drug fluconazole. mdpi.com Another compound from this series exhibited potent activity against Aspergillus niger and Penicillium notatum. mdpi.comnih.gov
The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane integrity and interference with fungal cell wall biosynthesis. researchgate.net For instance, some indole derivatives have been shown to inhibit key fungal enzymes. researchgate.net The structure-activity relationship studies of these compounds have indicated that the indole ring system is crucial for their antifungal activity. nih.gov
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungus | Activity | Reference |
|---|---|---|---|
| N'-[(3Z)-1-Benzyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide | Candida albicans | MIC = 3.9 µg/mL | mdpi.com |
| Isatin-indole hybrid 5g | Aspergillus niger | MIC = 15.6 µg/mL | nih.gov |
| Isatin-indole hybrid 5h | Penicillium notatum | MIC = 7.8 µg/mL | nih.gov |
| 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans, Candida krusei | MIC = 3.125-50 µg/mL | nih.gov |
Antiviral Activity Investigations
Research into the antiviral properties of this compound derivatives is an emerging field. Indole compounds, in general, are recognized as a versatile scaffold in the development of antiviral agents. nih.gov They have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. ijpsr.comrjptonline.org
For example, certain indole derivatives have been found to inhibit herpes simplex virus type 1 (HSV-1). nih.gov The antiviral mechanism of these compounds can vary, but some are known to interfere with viral replication and entry into host cells. rjptonline.org
Antiproliferative and Cytotoxic Potential in Cellular Models
The potential of this compound derivatives as anticancer agents has been extensively studied, with a focus on their effects on various human cancer cell lines and the underlying mechanisms of action.
Evaluation against Human Cancer Cell Lines (In Vitro)
A number of studies have demonstrated the in vitro antiproliferative activity of 5-methoxyindole derivatives against a panel of human cancer cell lines. In one study, a series of 5-methoxyindole tethered C-5 functionalized isatins were evaluated, with some compounds showing potent antiproliferative activity. nih.govresearchgate.net For example, compound 5o from this series exhibited IC50 values of 1.69 µM, which was fivefold more potent than the standard drug sunitinib (B231). nih.govresearchgate.net Another related study on new isatin-indole conjugates found a compound (5m) with an average IC50 value of 1.17 µM against three human cancer cell lines, making it about seven-fold more potent than sunitinib. dovepress.com
The cytotoxic effects of these derivatives have been observed in various cancer cell lines, including those of the lung, breast, and colon. mdpi.com For instance, a 5'-methoxy derivative of an indolecarbonyl side chain-bearing compound was found to be highly cytotoxic in AA8 cells with an IC50 of 1.3 nM. acs.org Furthermore, some indole derivatives have shown selectivity towards tumor cells over normal cells. dovepress.comnih.gov
Table 3: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |
|---|---|---|---|
| 5-methoxyindole-isatin conjugate 5o | Three human cancer cell lines | 1.69 µM | nih.govresearchgate.net |
| Isatin-indole conjugate 5m | ZR-75, HT-29, A-549 | 1.17 µM (average) | dovepress.com |
| 5'-methoxy indolecarbonyl derivative | AA8 | 1.3 nM | acs.org |
| Methoxy-substituted indole curcumin (B1669340) derivative | Hep-2, A549, HeLa | 12 µM, 15 µM, 4 µM | mdpi.com |
Exploration of Interchelating Anti-tumor Mechanisms
One of the proposed mechanisms for the antitumor activity of certain this compound derivatives is their ability to intercalate with DNA. researchgate.net DNA intercalators are molecules that can insert themselves between the base pairs of DNA, leading to a disruption of the DNA structure and function, which can ultimately cause cell death. researchgate.net
The planar aromatic structure of the benzo[g]indole core is believed to be crucial for this intercalating activity. nih.gov Studies have shown that these compounds can cause changes in the spectroscopic properties of DNA upon binding, which is indicative of intercalation. researchgate.net This interaction with DNA can block enzymatic processes and lead to errors during DNA replication, contributing to the cytotoxic effects of these compounds. nih.gov While the primary mechanism for some derivatives is DNA intercalation, others may act through different pathways, such as the inhibition of key enzymes like topoisomerase or tubulin polymerization. researchgate.netmdpi.com
Investigating Molecular Mechanisms of Antiproliferative Action (e.g., Enzyme Inhibition, Cellular Pathways)
The antiproliferative activity of 5-methoxyindole derivatives has been a subject of significant research, with studies focusing on their mechanisms of action, including enzyme inhibition and interference with cellular pathways.
Notably, a series of indole–isatin (B1672199) conjugates featuring a 5-methoxyindole moiety demonstrated significant in vitro antiproliferative activity. nih.govresearchgate.net Among these, compounds 5o and 5w were identified as particularly potent, with IC₅₀ values of 1.69 and 1.91 µM, respectively, showing greater potency than the reference drug sunitinib (IC₅₀=8.11 µM). nih.govresearchgate.net Further investigation into the mechanism of action of compound 5o revealed that it induces a G1 phase arrest in the cell cycle, coupled with a decrease in the S and G2/M phases. nih.govresearchgate.net This compound also significantly reduced the levels of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner, as confirmed by Western blot analysis. researchgate.net
The extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival, has been identified as a target for some indole derivatives. mdpi.com One potent compound, a methoxy-substituted indole curcumin derivative, demonstrated strong antiproliferative effects against various cancer cell lines by significantly inhibiting the ERK signaling pathway. mdpi.com This was evidenced by a dose-dependent reduction in the phosphorylation of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. mdpi.com
Furthermore, molecular docking studies have provided insights into the potential binding interactions of these compounds. For instance, a methoxy-substituted indole curcumin derivative was shown to bind strongly to GSK-3β, EGFR, and Bcr-Abl proteins. mdpi.com Other research has pointed to the inhibition of tubulin polymerization as a mechanism of action for certain indole analogs. mdpi.com
The following table summarizes the in vitro antiproliferative activity of selected 5-methoxyindole derivatives.
Table 1: In Vitro Antiproliferative Activity of 5-Methoxyindole Derivatives
| Compound | Test | IC₅₀ (µM) | Cell Lines | Reference |
|---|---|---|---|---|
| 5o | Antiproliferative Assay | 1.69 | Human cancer cell lines | nih.govresearchgate.net |
| 5w | Antiproliferative Assay | 1.91 | Human cancer cell lines | nih.govresearchgate.net |
| Sunitinib (reference) | Antiproliferative Assay | 8.11 | Human cancer cell lines | nih.govresearchgate.net |
| Methoxy-substituted indole curcumin derivative (27) | Antiproliferative Assay | 12 | Hep-2 | mdpi.com |
| Methoxy-substituted indole curcumin derivative (27) | Antiproliferative Assay | 15 | A549 | mdpi.com |
| Methoxy-substituted indole curcumin derivative (27) | Antiproliferative Assay | 4 | HeLa | mdpi.com |
Antioxidant Properties and Free Radical Scavenging Capabilities
The antioxidant potential of 5-methoxyindole derivatives has been explored through various in vitro assays, highlighting their ability to scavenge free radicals and chelate metal ions.
Several studies have demonstrated the radical scavenging activity of indole derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this activity. For instance, a series of N-substituted indole derivatives were synthesized and evaluated for their antioxidant potential using the DPPH assay, with some compounds showing potent activity compared to the standard, ascorbic acid. nih.gov The presence of a methoxy (B1213986) group is known to enhance antioxidant activity by increasing the stability of the resulting free radical. researchgate.net
The scavenging of other reactive nitrogen species like nitric oxide (NO) and peroxynitrite (ONOO⁻) has also been investigated. researchgate.netnih.gov Studies on various indole derivatives have shown that the presence and position of hydroxyl groups on the indole ring are crucial for enhanced scavenging action against peroxynitrite. nih.gov Specifically, 5-hydroxy-L-tryptophan and N-acetyl-5-hydroxytryptamine were found to be effective scavengers of ONOO⁻. nih.gov
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant capacity of compounds. Research on indole derivatives bearing a benzimidazole (B57391)/benzothiazole moiety has shown that several compounds, including some with a 5-methoxy substitution on the benzimidazole ring, exhibit good ferric ion reducing power at a concentration of 100 µg/ml. researchgate.netinnovareacademics.ininnovareacademics.in The antioxidant activity in the FRAP assay is also influenced by the number and position of hydroxyl groups on the arylidene moiety of indole hydrazones. unica.it
The ability of 5-methoxyindole derivatives to chelate metal ions has been investigated. In a study of indole derivatives with a benzimidazole/benzothiazole moiety, several compounds, including those with a 5-methoxy group, demonstrated good ferrous (Fe²⁺) ion metal chelating activity. researchgate.netinnovareacademics.ininnovareacademics.in This suggests that these compounds can interfere with the generation of free radicals that are catalyzed by metal ions.
The following table presents data on the antioxidant activities of selected indole derivatives.
Table 2: Antioxidant Activity of Indole Derivatives
| Compound Series | Assay | Activity | Concentration | Reference |
|---|---|---|---|---|
| Indole derivatives bearing benzimidazole/benzothiazole moiety | DPPH Radical Scavenging | Good activity for compounds 6b, 7a, 7b, 8a, 8b | 100 µg/ml | researchgate.netinnovareacademics.in |
| Indole derivatives bearing benzimidazole/benzothiazole moiety | FRAP | Good activity for compounds 7b, 7c, 7d, 8b | 100 µg/ml | researchgate.netinnovareacademics.in |
| Indole derivatives bearing benzimidazole/benzothiazole moiety | Ferrous Ion Chelating | Good activity for compounds 7b, 7d, 8b, 8d | Not specified | researchgate.netinnovareacademics.in |
| Indole hydrazones | DPPH, FRAP, ORAC | Varied activity based on hydroxyl and methoxy group substitution | Not specified | unica.it |
| N-substituted indole derivatives | DPPH Radical Scavenging | Potent activity for compounds 11a and 12c | Not specified | nih.gov |
| Indole derivatives | Peroxynitrite Scavenging | IC₅₀ = 0.73 µM for HLT, 0.98 µM for AHT | Not specified | nih.gov |
Reducing Antioxidant Power (FRAP) Evaluation
Enzyme Inhibition Studies of Related 5-Methoxy-1H-indole and Benzo[g]indole Scaffolds
Mammalian 15-lipoxygenases (ALOX15) are enzymes involved in the metabolism of polyunsaturated fatty acids and have been implicated in inflammation and cancer. nih.govmdpi.com Several indole derivatives have been identified as inhibitors of ALOX15. nih.govmdpi.com
Studies on N-substituted 5-(1H-indol-2-yl)anilines have revealed that compounds with a 2-methoxyaniline moiety are potent and selective inhibitors of the linoleate (B1235992) oxygenase activity of rabbit and human ALOX15. nih.govuab.cat These inhibitors appear to act through an allosteric mechanism, where binding of the inhibitor to the active site of one monomer in an ALOX15 dimer induces conformational changes in the other monomer, thereby preventing the formation of a productive enzyme-substrate complex. nih.govuab.cat The presence of a methoxy group has been shown to be favorable for the inhibitory activity against 15-LOX. nih.gov
Furthermore, benzo[g]indole-3-carboxylates have been discovered as a class of potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and also show inhibitory activity against 5-lipoxygenase, making them dual inhibitors with potential anti-inflammatory properties. unina.it
The following table provides information on the inhibitory activity of related indole and benzo[g]indole derivatives against ALOX15.
Table 3: Inhibition of ALOX15 by Indole and Benzo[g]indole Derivatives
| Compound Class | Target Enzyme | Mechanism | Key Structural Feature | Reference |
|---|---|---|---|---|
| N-substituted 5-(1H-indol-2-yl)anilines | ALOX15 | Allosteric inhibition | 2-methoxyaniline moiety | nih.govuab.cat |
| Benzo[g]indole-3-carboxylates | 5-Lipoxygenase / mPGES-1 | Not specified | Benzo[g]indole core | unina.it |
| 1,5-diarylpyrazoline derivatives | 15-LOX | Competitive inhibition | Methoxy, sulfuryl, and amino groups | nih.gov |
Substrate-Specific Allosteric Inhibition Mechanisms
Certain indole derivatives have been identified as inhibitors of arachidonate (B1239269) 15-lipoxygenase (ALOX15), an enzyme implicated in various inflammatory processes. nih.gov The inhibition mechanism is notably substrate-specific, with a more pronounced effect on the oxygenation of linoleic acid compared to arachidonic acid. nih.gov
Research into 5-(4-methoxyphenyl)-1H-indole and related imidazole (B134444) derivatives suggests they represent a common pharmacophore for this allosteric inhibition. nih.gov The inhibitory effect is influenced by the molecular structure, with indole derivatives generally showing stronger effects than their imidazole counterparts. Computational docking studies and molecular dynamics simulations, using a dimeric allosteric model of the enzyme, have been employed to understand this interaction. These studies propose that the inhibitor binds to the substrate-binding pocket of one monomer, which in turn influences the catalytic activity of the other monomer. nih.gov The structural elements critical for this allosteric enzyme inhibition include the core pharmacophore and the nature of substituents. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition by Indole Derivatives
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy. researchgate.net Indole derivatives, including those related to the this compound scaffold, have been investigated as COX inhibitors, with a particular focus on selectivity for the COX-2 isoform to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov
One study highlighted that the compound 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid demonstrated significant anti-inflammatory activity, indicative of COX inhibition. rjptonline.org Further research has explored series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives. researchgate.net In this series, certain compounds showed potent anti-inflammatory activity and selective inhibition of COX-2 expression. researchgate.net Docking studies confirmed the potential of these compounds to bind effectively within the COX-2 active site. researchgate.net The nature and position of substituents on the indole ring and its side chains are crucial for both the potency and selectivity of COX-2 inhibition. nih.gov For instance, the presence of a methoxy group at the 5-position of the indole ring is a common feature in many biologically active derivatives. researchgate.netrjpn.org
Table 1: COX-2 Inhibition by Selected Indole Derivatives
| Compound | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound S3 (an acetohydrazide derivative) | Selectively inhibits COX-2 expression | Not specified | researchgate.net |
| Compound 31 | 0.54 mmol/L (poor selectivity) | <24 | researchgate.net |
| Compound 32 (5-sulfonamide indole) | 67% inhibition at 50 µM | Not specified | researchgate.net |
| Derivative 22 | 0.08 ± 0.03 | 451 | mdpi.com |
| Derivative 40 | 0.19 | 162.05 | nih.gov |
| Derivative 41 | 0.17 | 188.58 | nih.gov |
Receptor Binding and Modulatory Activities
Dopamine (B1211576) D2-like Receptor Affinity Studies for 4,5-Dihydrobenzo[g]indole Analogs
Derivatives of 4,5-dihydro-1H-benzo[g]indole have been synthesized and evaluated for their binding affinity to dopamine D2-like receptors, which are significant targets in the treatment of neuropsychiatric disorders. nih.gov A key compound in this class, N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (Compound 2a), served as a template for further structural modifications to explore the structure-activity relationship (SAR) for D2-like receptor binding. nih.gov
In these studies, various new derivatives and structural analogues were created to assess how changes to the 4,5-dihydrobenzo[g]indole portion of the molecule impacted receptor affinity. nih.gov One notable analogue, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govresearchgate.netcyclohepta[b]pyrrole-3-carboxamide (Compound 2k), emerged with a potent affinity for D2-like receptors. nih.gov Other modifications resulted in compounds with moderate or no significant affinity, demonstrating the sensitivity of the receptor binding to the specific chemical structure. nih.gov Further research on related structures showed that replacing a piperidine (B6355638) ring with a tropane (B1204802) ring could reverse receptor selectivity between D2 and D3 subtypes, and the inclusion of a 5-methoxyindol-3-ylmethyl group failed to confer the selective D2 receptor binding seen in other ligand series. nih.gov
Table 2: Dopamine D2-like Receptor Affinity for Selected 4,5-Dihydrobenzo[g]indole Analogs and Related Compounds
| Compound Number | Chemical Name/Description | D2-like Receptor Affinity | Reference |
| 2a | N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide | Good | nih.gov |
| 2k | 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govresearchgate.netcyclohepta[b]pyrrole-3-carboxamide | Potent | nih.gov |
| 2c, 2h, 2j | Structural analogues of 2a | Moderate | nih.gov |
| 39 | Analogue with 5-methoxyindol-3-ylmethyl group | Failed to induce selective D2R binding | nih.gov |
HIV-1 Fusion Inhibition through Glycoprotein (B1211001) 41 Targeting by Indole-Containing Compounds
The HIV-1 envelope glycoprotein gp41 is a critical component in the viral fusion process, making it a key target for entry inhibitors. nih.govacs.org A series of indole-containing compounds have been identified and optimized as small-molecule fusion inhibitors that act by binding to a conserved hydrophobic pocket on gp41. nih.govacs.org This binding disrupts the formation of the six-helix bundle, a conformational change essential for the fusion of the viral and cellular membranes. acs.org
Structure-based drug design has led to the development of indole derivatives that can mimic the hydrophobic contacts of peptide-based inhibitors. acs.org Research has established a strong correlation between the experimental binding affinities of these compounds to the gp41 hydrophobic pocket and their fusion inhibitory activity. nih.gov Optimization of the basic indole scaffold has explored the role of shape, contact surface area, and amphipathicity. nih.gov One of the most active inhibitors, compound 6j , demonstrated sub-micromolar efficacy in binding, cell-cell fusion, and live virus replication assays, and was also effective against strains resistant to the peptide inhibitor Enfuvirtide (T20). acs.orgnih.gov
Table 3: Activity of Selected Indole-Based HIV-1 Fusion Inhibitors
| Compound | Target | Mechanism | Activity | Reference |
| Series of Indole Compounds | gp41 Hydrophobic Pocket | Disruption of 6-helix bundle formation | Strong correlation between binding affinity and fusion inhibition (R² = 0.91) | nih.govacs.org |
| Compound 6j | gp41 Hydrophobic Pocket | Inhibition of HIV-1 fusion | 0.6 µM binding affinity; 0.2 µM EC₅₀ (cell-cell fusion & viral replication) | acs.orgnih.gov |
Structure Activity Relationship Sar and Computational Chemistry of 5 Methoxy 1h Benzo G Indole Derivatives
Elucidation of Structural Determinants for Biological Efficacy
The biological effects of 5-Methoxy-1H-benzo[g]indole derivatives are profoundly influenced by the nature and position of various substituents on the core scaffold. Through systematic structural modifications, researchers have been able to delineate the key determinants for antimicrobial, antiproliferative, and enzyme inhibitory activities.
Influence of Substituents on Antimicrobial Activity
The antimicrobial properties of indole (B1671886) derivatives, including those based on the benzo[g]indole framework, are significantly modulated by the presence of different functional groups. nih.gov Halogen substitutions on the indole ring have been shown to result in excellent inhibition of bacterial growth. nih.gov For instance, the introduction of a chloro group at the 5-position of the indole nucleus has been investigated for its effect on antimicrobial potency.
Studies on related indole structures have provided valuable insights. For example, in a series of 2-arylindoles, a derivative with a 4-aminophenyl group at the 2-position demonstrated potent inhibitory activity against Bacillus subtilis and Salmonella typhi. japsonline.com Another derivative with a 3-nitrophenyl group at the same position showed strong activity specifically against S. typhi. japsonline.com Furthermore, the presence of a methoxy (B1213986) group at the 5-position of a benzimidazole (B57391) ring, coupled with a bromo group at the 5-position of an indole ring in a hybrid molecule, resulted in potent antimicrobial activity. researchgate.netinnovareacademics.in These findings underscore the importance of both electron-donating and electron-withdrawing groups in tuning the antimicrobial spectrum and potency.
The following table summarizes the antimicrobial activity of selected indole derivatives, highlighting the influence of different substituents.
| Compound ID | Core Structure | Substituents | Target Organism(s) | Activity |
| 1 | 2-Arylindole | 2-(4-Aminophenyl) | Bacillus subtilis, Salmonella typhi | Potent (MIC = 15.6 µg/ml) japsonline.com |
| 2 | 2-Arylindole | 2-(3-Nitrophenyl) | Salmonella typhi | Potent (MIC = 15.6 µg/ml) japsonline.com |
| 3 | Indole-Benzimidazole Hybrid | 5-Methoxy (benzimidazole), 5-Bromo (indole) | Bacteria and Fungi | Potent researchgate.netinnovareacademics.in |
| 4 | Indole-Thiadiazole Hybrid | Indole-thiadiazole | Bacillus subtilis | Effective (MIC = 3.125 µg/mL) turkjps.org |
| 5 | Indole-Triazole Hybrid | Indole-triazole | Bacillus subtilis | Effective (MIC = 3.125 µg/mL) turkjps.org |
MIC: Minimum Inhibitory Concentration
Correlation between Molecular Structure and Antiproliferative Activity
The antiproliferative activity of this compound derivatives is intricately linked to their molecular architecture. The methoxy group at the 5-position of the indole ring is a recurring feature in many biologically active compounds. mdpi.com For instance, the natural hormone melatonin, which contains a 5-methoxyindole (B15748) moiety, has been studied for its potential in managing certain types of cancer. dovepress.com
In the development of novel anticancer agents, the hybridization of the indole scaffold with other pharmacophores has proven to be a fruitful strategy. semanticscholar.org For example, indole-isatin hybrids have been synthesized and evaluated for their antiproliferative potential. dovepress.com In one study, an indole-isatin conjugate, compound 5o , demonstrated potent antiproliferative activity with an IC₅₀ value of 1.69 μM, which was significantly more potent than the standard drug sunitinib (B231). dovepress.com Another related compound, 5w , also showed strong activity with an IC₅₀ of 1.91 μM. dovepress.com
Furthermore, modifications to the indole nitrogen have been shown to impact activity. Methyl substitution at the N-1 position of indole significantly enhanced antiproliferative activities by about 60-fold compared to the unsubstituted analogue. semanticscholar.org Conversely, substitution with a benzyl (B1604629) group at the same position diminished the activity. semanticscholar.org The nature of substituents on other parts of the molecule also plays a critical role. For instance, in a series of pyrazolyl-s-triazine compounds incorporating an indole motif, a derivative showed remarkable cytotoxicity against A549 lung cancer cells. mdpi.com
The table below presents data on the antiproliferative activity of various indole derivatives.
| Compound ID | Description | Cell Line | IC₅₀ (µM) | Reference |
| 5o | Indole-isatin conjugate | Multiple | 1.69 | dovepress.com |
| 5w | Indole-isatin conjugate | Multiple | 1.91 | dovepress.com |
| 19 | 1,3,4,9-tetrahydropyrano[3,4-b]indole derivative | MDA-MB-231 | 2.29 | mdpi.com |
| 17 | Pyrazolinyl-indole derivative | Leukemia cells | >9% inhibition at 10 µM | mdpi.com |
| 27 | Methoxy-substituted indole curcumin (B1669340) derivative | HeLa cells | 4 | mdpi.com |
| 46 | 1H-indole-2-carboxylic acid derivative | Bel-7402/5-Fu cells | 4.55 | mdpi.com |
IC₅₀: The half maximal inhibitory concentration.
Structural Insights into Enzyme Inhibitory Potency
The this compound scaffold has been utilized in the design of potent enzyme inhibitors. A key area of investigation has been the development of inhibitors for metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics. acs.org
A systematic medicinal chemistry approach was used to develop dihydro-benzo-indole (dBI) derivatives as MBL inhibitors. acs.org Starting from a fragment, the conformation was constrained by cyclizing a pyrrole (B145914) to form the 4,5-dihydro-1H-benzo[g]indole scaffold, which led to enhanced inhibitory efficacy. acs.org Further improvements in potency were achieved by adding a methoxy group. acs.org Specifically, the compound 17u , a 5-Cl-2-OMe substituted dBI derivative, emerged as a highly potent inhibitor against NDM-1, IMP-1, and VIM-1 MBLs with IC₅₀ values in the nanomolar range. acs.org
In another study focusing on dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), benzo[g]indole-3-carboxylate derivatives were synthesized. researchgate.net Compounds 44 and 45 from this series showed significant inhibitory activity against mPGES-1 with IC₅₀ values of 4.2 and 0.48 μM, respectively. researchgate.net
The table below showcases the enzyme inhibitory potency of selected benzo[g]indole derivatives.
| Compound | Target Enzyme(s) | IC₅₀ |
| 17u (5-Cl-2-OMe dBI derivative) | NDM-1 | 0.05 ± 0.02 nM acs.org |
| IMP-1 | 14 ± 1 nM acs.org | |
| VIM-1 | 21 ± 3 nM acs.org | |
| 44 (benzo[g]indole-3-carboxylate derivative) | mPGES-1 | 4.2 µM researchgate.net |
| 45 (benzo[g]indole-3-carboxylate derivative) | mPGES-1 | 0.48 µM researchgate.net |
IC₅₀: The half maximal inhibitory concentration.
Molecular Modeling and Simulation Approaches
Computational methods are indispensable tools in modern drug discovery, providing deep insights into the molecular interactions that govern biological activity. For this compound derivatives, molecular docking and density functional theory (DFT) calculations have been instrumental in understanding their mechanism of action and guiding the design of more effective compounds.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to understand the interactions of this compound derivatives with their biological targets.
In the development of metallo-β-lactamase (MBL) inhibitors, molecular docking studies provided detailed structural insights into the interactions between dihydro-benzo-indole (dBI) derivatives and the MBLs NDM-1, IMP-1, and VIM-1. acs.org The in silico analysis revealed that the docking scores for the selected compounds were in the order of IMP-1 < NDM-1 ~ VIM-1. acs.org These computational findings were consistent with the potent inhibitory activities observed in in vitro enzyme assays. acs.org
Similarly, molecular docking was employed to study the binding of indole-curcumin derivatives to various protein targets. mdpi.com A methoxy-substituted indole curcumin derivative was found to bind strongly to GSK-3β, EGFR, and Bcr-Abl proteins, with significant interactions at their active sites. mdpi.com In another study, a pyrazolinyl-indole derivative was shown through docking studies to interact with key residues in the active site of its target. mdpi.com
Docking experiments with 5-methoxyindole derivatives targeting the 5-HT1A receptor revealed that the 5-methoxy group can form a hydrogen bond with Ser199, contributing to the binding affinity. uchile.cl For a series of indole-isatin conjugates with antiproliferative activity, the most active compounds were subjected to docking studies to understand their binding mode. dovepress.com
The following table summarizes the results of molecular docking studies for various indole derivatives.
| Compound/Derivative Series | Target Protein | Key Interactions/Findings |
| Dihydro-benzo-indole (dBI) derivatives | Metallo-β-lactamases (NDM-1, IMP-1, VIM-1) | Docking scores correlated with in vitro inhibitory activity. acs.org |
| Methoxy-substituted indole curcumin derivative | GSK-3β, EGFR, Bcr-Abl | Strong binding with significant interactions at active sites. mdpi.com |
| 5-Methoxyindole derivatives | 5-HT1A receptor | Hydrogen bond formation between the 5-methoxy group and Ser199. uchile.cl |
| Indole-isatin conjugates | Not specified | Used to elucidate the binding mode of the most active antiproliferative compounds. dovepress.com |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations have been employed to study this compound and its derivatives, providing insights into their fundamental properties.
For instance, DFT calculations at the B3LYP/LanL2DZ level have been used to optimize the geometry and compute the frontier molecular orbitals (HOMO-LUMO) of related indazole derivatives. These calculations also allow for the derivation of global reactivity descriptors, such as the electrophilicity index and chemical hardness, which help in predicting the reactivity of the molecule.
In a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), DFT calculations (ωB97X-D) were performed to complement experimental data from X-ray diffraction and infrared spectroscopy. mdpi.comnih.gov The theoretical calculations for dimeric and trimeric structures showed good agreement with the experimental structural and spectroscopic data, confirming the interactions observed in the crystal structure. mdpi.comnih.gov
DFT has also been used to study the structural, molecular, and spectral properties of various other heterocyclic compounds, including 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione. materialsciencejournal.org Such theoretical investigations are valuable for understanding the electronic properties and predicting the behavior of these molecules in different chemical environments. bohrium.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational tool to elucidate the dynamic nature of molecules and their interactions with biological targets. nih.gov These simulations provide detailed insights into the conformational changes and binding stability of this compound derivatives at an atomic level. nih.govnih.gov
Research on related indole structures demonstrates the utility of MD simulations in understanding their behavior. For instance, simulations have been used to study how substituted 4-methoxyphenyl-1H-indoles impact the conformation of enzymes like ALOX15. mdpi.com In these studies, MD simulations revealed that the presence of an inhibitor can alter the conformation of amino acids within the active site, influencing the binding of natural substrates. mdpi.com The simulations can track changes in atomic distances and orientations over time, providing a dynamic picture of the enzyme-inhibitor complex. mdpi.com
Similarly, MD simulations are employed to analyze the stability of protein-ligand interactions. For dihydro benzo-indole derivatives, simulations have been used to confirm that the inhibitors remain stably bound within the active site of metallo-β-lactamases (MBLs), providing a rationale for their inhibitory activity. acs.org By observing the conformational flexibility and hydrogen bond patterns throughout the simulation, researchers can understand the key interactions that stabilize the bound state. nih.gov These computational approaches are crucial for interpreting experimental data and guiding the design of new derivatives with improved binding affinity and residence time. nih.gov
Pharmacophore Development and Rational Design Strategies
Rational drug design combines computational modeling with synthetic chemistry to create new therapeutic agents with enhanced efficacy and selectivity. researchgate.netnih.gov For derivatives of this compound, these strategies are essential for optimizing their interaction with specific biological targets. nih.gov The indole scaffold itself is considered a "privileged" structure in medicinal chemistry, frequently appearing in biologically active compounds. sci-hub.sersc.org
The process often begins with a lead compound, which is then systematically modified to improve its pharmacological profile. nih.gov Techniques like scaffold hopping and conformational restriction are employed to discover novel structures with enhanced potency. For example, in the development of metallo-β-lactamase inhibitors, a pyridine (B92270) ring was replaced with a pyrrole, which was then conformationally restricted to form the 4,5-dihydro-1H-benzo[g]indole scaffold, leading to a significant enhancement in inhibitory activity. acs.org
Identification of Core Pharmacophoric Features
A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For indole derivatives, these models are generated by analyzing a set of active compounds to identify common features. mdpi.com
Studies on various indole-based compounds have identified key pharmacophoric features that contribute to their activity. For instance, in a study of antiamyloidogenic agents, a pharmacophore model (AAHRR) for isatin (B1672199) and indole derivatives was developed, which included two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com The indole nucleus often serves as a crucial aromatic or hydrophobic feature, while substituents can provide hydrogen bond donors or acceptors. mdpi.com
For inhibitors of metallo-β-lactamases, the critical pharmacophoric elements of dihydro-benzo[g]indole derivatives were identified as the pyrrole NH group, a carboxylate moiety at the C2 position, and aryl/heteroaryl groups at the C3 position. acs.org The 5-methoxy group on the benzo[g]indole scaffold can also be a key feature, potentially influencing electronic properties and providing an additional interaction point, as seen in various 5-methoxyindole derivatives. sci-hub.seuchile.cl
Application of Molecular Hybridization Techniques in Design
Molecular hybridization is a rational design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. mdpi.com This approach aims to create molecules with improved affinity and efficacy, potentially by interacting with multiple targets or different sites on a single target. mdpi.com
This technique has been applied to the benzo[g]indole scaffold. In one study, new 5-hydroxy-1H-benzo[g]indole-3-carboxylic acid derivatives were designed by hybridizing structural features from indomethacin, a survivin inhibitor (UC-112), and protocatechuic acid. nih.gov The goal was to create novel anti-breast cancer agents by combining the indole core with other pharmacophoric elements known to contribute to anticancer activity. nih.gov
Similarly, isatin-indole molecular hybrids have been synthesized by combining the 5-methoxyindole fragment with an isatin core. mdpi.com The rationale is that many bioactive compounds contain the 5-methoxyindole moiety, and hybridization can lead to synergistic effects or novel mechanisms of action. mdpi.com The resulting hybrids often exhibit interesting biological profiles that differ from their parent components. mdpi.comacs.org
Table 1: Examples of Molecular Hybridization in Indole Derivatives
| Parent Scaffolds | Hybrid Scaffold | Target/Application | Reference |
| Indomethacin, UC-112, Protocatechuic Acid | 5-Hydroxy-1H-benzo[g]indole-3-carboxylic acid | Anti-breast cancer | nih.gov |
| 5-Methoxyindole, Isatin | N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide | Antimicrobial | mdpi.com |
| Indole, Chalcone | Indole-Chalcone Hybrids | Analgesic, Anti-inflammatory | acs.org |
| Indole, Benzodiazepine, Benzimidazole | Benzodiazepine-Indole-Benzimidazole Hybrids | Antimicrobial, Antioxidant | researchgate.net |
Bioisosteric Modifications for Enhanced Activity
Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. u-tokyo.ac.jp This is a widely used strategy to enhance potency, selectivity, and pharmacokinetic profiles, or to reduce toxicity. u-tokyo.ac.jprrpharmacology.ru
In the context of indole derivatives, a common bioisosteric replacement is the substitution of the indole nucleus with a benzimidazole core. rrpharmacology.runih.gov This modification can improve properties such as water solubility while maintaining the essential pharmacophoric features required for biological activity. nih.gov For example, benzimidazole analogues of indole-2-carboxamides were synthesized and evaluated as anti-tuberculosis agents. nih.gov
The methoxy group itself can be subject to bioisosteric replacement. For instance, replacing a methoxy group with a methyl group in adamantyl indoleamides resulted in a significant increase in anti-TB activity, which was attributed to enhanced lipophilicity. nih.gov Conversely, introducing a methoxy group in place of a halogen atom in dihydro-benzo[g]indole derivatives led to improved potency and a reduced calculated log P (ClogP), indicating a favorable change in lipophilicity. acs.org The strategic replacement of hydrogen with fluorine is another common bioisosteric modification used to alter electronic properties and enhance potency. nih.gov
Table 2: Examples of Bioisosteric Modifications in Indole Derivatives
| Original Group/Scaffold | Bioisosteric Replacement | Compound Series | Effect on Activity/Property | Reference |
| Indole Core | Benzimidazole Nucleus | Adamantyl Carboxamides | Improved water solubility | nih.gov |
| 5-Methoxy Group | 5-Methyl Group | Adamantyl Indoleamides | ~4-fold increase in anti-TB potency | nih.gov |
| Halogen Atom | Methoxy Group | Dihydro-benzo[g]indoles | Improved potency against MBLs, reduced ClogP | acs.org |
| 4-Methoxy Group | 5-Methoxy Group | Adamantyl Indoleamides | ~8-fold loss of anti-TB activity | nih.gov |
Applications and Future Directions in Chemical Biology and Drug Discovery Research
The Privileged Status of Benzo[g]indoles and 5-Methoxy-1H-benzo[g]indole in Medicinal Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of new drugs. ijpsr.infonih.gov The indole (B1671886) ring system exemplifies this, being a key component in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. openmedicinalchemistryjournal.comrsc.orgbohrium.commdpi.com
The benzo[g]indole framework, an extension of the indole scaffold, inherits and often enhances these privileged characteristics. The fusion of an additional benzene (B151609) ring to the indole core creates a more extensive aromatic system, which can lead to altered electronic properties and steric profiles, thereby influencing binding affinities and selectivities for various biological targets. researchgate.net This expanded scaffold has been explored for its potential in developing novel therapeutic agents.
The introduction of a methoxy (B1213986) group at the 5-position of the benzo[g]indole ring system, yielding this compound, further refines its medicinal chemistry profile. The methoxy group, an electron-donating substituent, can significantly impact the molecule's electronic distribution, lipophilicity, and metabolic stability. researchgate.net These modifications can fine-tune the compound's interaction with target proteins and influence its pharmacokinetic properties. For instance, the presence of a methoxy group has been associated with enhanced anticancer activity in some indole derivatives. mdpi.com
Crafting Novel Chemical Entities from the Benzo[g]indole Core
The benzo[g]indole scaffold has proven to be a fertile ground for the development of novel chemical entities with diverse biological activities. openmedicinalchemistryjournal.combohrium.com Researchers have synthesized a variety of derivatives by introducing different substituents at various positions of the benzo[g]indole ring system, leading to compounds with potential applications in oncology, inflammation, and infectious diseases. rjptonline.orgresearchgate.net
One notable area of investigation is the development of anticancer agents. For example, a derivative of this compound, specifically 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid, has demonstrated significant anti-inflammatory activity, a process often linked to cancer development. rjptonline.orgrjptonline.org Furthermore, certain benzo[g]indole derivatives have shown cytotoxic effects against various cancer cell lines, with some exhibiting potency comparable to established chemotherapy drugs like Cisplatin. researchgate.net
In the realm of anti-inflammatory research, derivatives of 5-hydroxy-benzo[g]indole have been designed as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), key enzymes in the inflammatory cascade. nih.gov This dual inhibition strategy offers a promising approach for treating inflammation-related disorders. nih.gov
The versatility of the benzo[g]indole core is further highlighted by its use in creating inhibitors of the Keap1-Nrf2 protein-protein interaction, a target for diseases involving oxidative stress. researchgate.net Non-covalent inhibitors based on the benzo[g]indole skeleton have shown potent activity and favorable metabolic stability, marking them as promising leads for further development. researchgate.net
Strategies for Optimizing this compound Derivatives
The optimization of lead compounds is a critical step in the drug discovery process, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For derivatives of this compound, several strategies are employed.
A key approach involves detailed structure-activity relationship (SAR) studies. By systematically modifying the substituents on the benzo[g]indole core and evaluating the resulting changes in biological activity, researchers can identify key structural features required for optimal interaction with the target. For instance, in the development of 5-LO/mPGES-1 dual inhibitors, a detailed structure-based design of benzo[g]indol-3-carboxylate derivatives helped in identifying crucial factors affecting enzyme activity. nih.gov
Another optimization strategy is the application of computational modeling and in silico screening. These methods can predict the binding modes of derivatives to their target proteins, guiding the design of new analogues with improved affinity. This approach was instrumental in the discovery of novel benzo[g]indole-type Keap1-Nrf2 protein-protein interaction inhibitors. researchgate.net
Furthermore, modifications to improve metabolic stability are crucial. The introduction or modification of functional groups can influence how the compound is metabolized in the body, thereby affecting its duration of action and potential for side effects. Studies on benzo[g]indole derivatives have shown that many can exhibit high metabolic stability in human microsome systems, a desirable characteristic for drug candidates. researchgate.net
Emerging Frontiers for Fused Indole Systems
The field of fused indole systems is continually evolving, with new research areas constantly emerging. The inherent versatility of these scaffolds ensures their continued relevance in the quest for novel therapeutics. researchgate.netresearchgate.net
One promising area is the development of allosteric modulators. researchgate.net These molecules bind to a site on a protein distinct from the active site, offering a more subtle and potentially safer way to regulate protein function. Indole-fused architectures are being increasingly investigated for their potential as allosteric modulators of various targets. researchgate.net
The synthesis of complex, multi-ring fused indole systems is another active area of research. These intricate structures, often inspired by natural products, can exhibit unique biological activities. Advances in synthetic methodologies, including palladium-catalyzed domino reactions, are enabling the efficient construction of these complex molecules. nih.gov
Furthermore, the exploration of fused indole systems in new therapeutic areas beyond the traditional focus on cancer and inflammation is gaining traction. This includes their investigation as antiviral, neuroprotective, and antidiabetic agents. rsc.orgmdpi.com The rich chemical space offered by fused indoles provides a vast playground for medicinal chemists to explore in the search for next-generation drugs.
Q & A
Q. What are the standard synthetic routes for 5-Methoxy-1H-benzo[g]indole, and what reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves functionalizing indole precursors. A common approach starts with 5-methoxyindole derivatives, using chlorinating agents (e.g., triphenylphosphine-CCl₄ in acetonitrile) followed by catalytic hydrogenation to introduce substituents . Key steps include:
- Oxidation/Reduction: Use KMnO₄ or NaBH₄ to modify substituents.
- Substitution: Halogenation or sulfonation with reagents like SO₂Cl₂ under controlled pH .
- Purification: Column chromatography (e.g., EtOAc/petroleum ether) yields >95% purity.
Optimal conditions require inert atmospheres (N₂/Ar) and temperatures between 0°C–80°C to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, methoxy protons resonate at δ 3.7–4.0 ppm .
- X-ray Crystallography: SHELXTL refines crystal structures (R factor <0.05) using single-crystal data. ORTEP-3 visualizes molecular geometry and packing interactions .
- HPLC/MS: Validates purity (>98%) and detects degradation products (e.g., 6-hydroxy metabolites) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic models for this compound derivatives?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:
- Dynamic NMR: Assess rotational barriers or tautomeric equilibria in solution.
- DFT Calculations: Compare experimental vs. computed bond lengths/angles (e.g., using Gaussian09).
- Multi-temperature Crystallography: Resolve disorder by collecting data at 100–296 K .
For example, Attia et al. resolved torsional strain in a bis-indole derivative by combining SHELXL refinement with B3LYP/6-31G(d) simulations .
Q. What strategies optimize the synthesis of this compound for high-throughput crystallography pipelines?
Methodological Answer:
- Automated Crystallization: Use microbatch under oil or vapor diffusion with PEG-based precipitants.
- Fragment Screening: Co-crystallize with target proteins (e.g., cytochrome P450) in 96-well plates.
- SHELXC/D/E Pipeline: Rapid phase determination for twinned or low-resolution data (<1.5 Å) .
A study by Narayanan et al. achieved 85% success in crystallizing bis-indole derivatives via robotic screening .
Q. How do substituent positions (e.g., methoxy at C5 vs. C6) influence the biological activity of this compound?
Methodological Answer:
- SAR Studies: Compare IC₅₀ values in assays (e.g., anticancer activity). For example, 5-methoxy analogs show higher receptor affinity than 6-methoxy due to steric and electronic effects .
- Docking Simulations: Use AutoDock Vina to map interactions (e.g., hydrogen bonding with Ser/Thr kinases).
- Metabolic Stability: LC-MS/MS tracks hydroxylation/glucuronidation rates in hepatocyte models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
